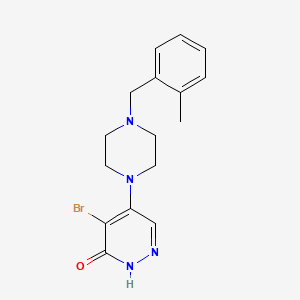
1-(3-methoxy-6-quinoxalinyl)Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-6-quinoxalinyl)Ethanone is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxy group at the 3rd position and an ethanone group at the 1st position of the quinoxaline ring
Métodos De Preparación
The synthesis of 1-(3-methoxy-6-quinoxalinyl)Ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 2,3-dichloroquinoxaline.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-methoxyaniline reacts with 2,3-dichloroquinoxaline in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3-Methoxy-6-quinoxalinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-6-quinoxalinyl)Ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industry: It finds applications in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxy-6-quinoxalinyl)Ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The pathways affected by the compound include apoptotic pathways, where it can induce cell death in cancer cells through mitochondrial dysfunction.
Comparación Con Compuestos Similares
1-(3-Methoxy-6-quinoxalinyl)Ethanone can be compared with other quinoxaline derivatives:
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-(3-methoxyquinoxalin-6-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-3-4-9-10(5-8)13-11(15-2)6-12-9/h3-6H,1-2H3 |
Clave InChI |
OMOSZRMBFINXHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=NC(=CN=C2C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)






![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)

![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)


